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Compound of Interest

Compound Name: Methyl 5-hydroxypentanoate

Cat. No.: B032872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-hydroxypentanoate. Due to the limited availability of experimentally-derived public data, this

document presents predicted spectroscopic information based on established principles of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are

also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-
hydroxypentanoate. These values are calculated based on the chemical structure and typical

spectroscopic behavior of the functional groups present in the molecule.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OH ~1.5 - 3.5 Broad Singlet 1H

-OCH₃ 3.67 Singlet 3H

H-5 (-CH₂-OH) 3.64 Triplet 2H

H-2 (-CH₂-C=O) 2.33 Triplet 2H

H-3 1.71 Quintet 2H

H-4 1.58 Quintet 2H

Disclaimer: Predicted data is for informational purposes and should be confirmed by

experimental analysis.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Chemical Shift (δ, ppm)

C=O (Ester Carbonyl) 174.4

C-5 (-CH₂-OH) 62.5

-OCH₃ 51.5

C-2 (-CH₂-C=O) 33.8

C-4 32.0

C-3 21.8

Disclaimer: Predicted data is for informational purposes and should be confirmed by

experimental analysis.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Principal IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H (Alcohol) 3600 - 3200 Strong, Broad Stretching vibration

C-H (sp³) 3000 - 2850 Medium to Strong Stretching vibration

C=O (Ester) 1740 - 1720 Strong, Sharp Stretching vibration

C-O (Ester) 1300 - 1150 Strong Stretching vibration

C-O (Alcohol) 1150 - 1050 Medium to Strong Stretching vibration

Disclaimer: Predicted data is for informational purposes and should be confirmed by

experimental analysis.

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments

m/z Relative Intensity Possible Fragment

132 Low [M]⁺ (Molecular Ion)

101 Moderate [M - OCH₃]⁺

100 Moderate [M - CH₃OH]⁺

74 High
[CH₃OC(O)CH₂CH₂]⁺

(McLafferty Rearrangement)

59 Moderate [C(O)OCH₃]⁺

Disclaimer: Predicted data is for informational purposes and should be confirmed by

experimental analysis.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

liquid sample such as Methyl 5-hydroxypentanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Methyl 5-hydroxypentanoate sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Dissolve 5-10 mg of Methyl 5-hydroxypentanoate in approximately 0.6-0.7 mL of CDCl₃

in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds
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Number of scans: 8-16

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃

at 7.26 ppm).

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Methyl 5-hydroxypentanoate sample

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

Pipette

Acetone or other suitable volatile solvent for cleaning
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Procedure:

Sample Preparation (Neat Liquid):

Place one to two drops of the liquid Methyl 5-hydroxypentanoate sample onto the

surface of a clean, dry salt plate.

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Cleaning:

After analysis, carefully separate the salt plates and clean them with a solvent like

acetone, then allow them to air dry completely before storage in a desiccator.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Methyl 5-hydroxypentanoate sample

Methanol or other suitable volatile solvent

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas

Chromatograph (GC-MS) or a direct infusion system.

Procedure:
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Sample Preparation (for GC-MS):

Prepare a dilute solution of Methyl 5-hydroxypentanoate (e.g., 1 mg/mL) in a volatile

solvent like methanol.

Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

The sample is vaporized and separated on the GC column.

As the compound elutes from the column, it enters the ion source of the mass

spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer

and detected.

A mass spectrum is generated by plotting the relative abundance of ions against their m/z

values.

Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis

of a liquid sample like Methyl 5-hydroxypentanoate.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Methyl 5-hydroxypentanoate (Liquid)
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NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS

NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Methyl 5-hydroxypentanoate.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Methyl 5-
hydroxypentanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032872#spectroscopic-data-for-methyl-5-
hydroxypentanoate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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